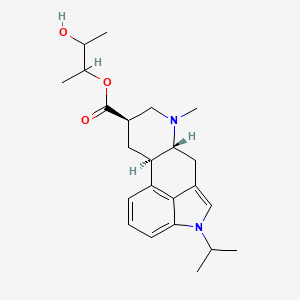

LY53857

Description

Properties

CAS No. |

32896-53-0 |

|---|---|

Molecular Formula |

C23H32N2O3 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |

InChI |

InChI=1S/C23H32N2O3/c1-13(2)25-12-16-10-21-19(18-7-6-8-20(25)22(16)18)9-17(11-24(21)5)23(27)28-15(4)14(3)26/h6-8,12-15,17,19,21,26H,9-11H2,1-5H3/t14?,15?,17-,19-,21-/m1/s1 |

InChI Key |

JQYLIGHHVGCTPR-LYRPIDSHSA-N |

Isomeric SMILES |

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4 |

Canonical SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lilly 53857 LY 53857 LY-53857 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of LY53857: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY53857 is a potent and highly selective antagonist of the serotonin 5-HT2 receptor, with a primary affinity for the 5-HT2A subtype. This ergoline derivative demonstrates a significant separation between its affinity for the 5-HT2 receptor and other neurotransmitter receptors, particularly alpha-1 adrenergic receptors, establishing it as a valuable tool for investigating the physiological and pathological roles of the 5-HT2 receptor system. This guide provides an in-depth analysis of the mechanism of action of this compound, including its binding profile, downstream signaling effects, and detailed experimental protocols for its characterization.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT2 receptor subfamily, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G-protein coupled receptors (GPCRs) that play significant roles in processes such as vasoconstriction, platelet aggregation, and neuronal excitability. This compound has emerged as a key pharmacological tool for elucidating the specific functions of the 5-HT2 receptor due to its high potency and selectivity.

Binding Profile and Selectivity

This compound exhibits a high affinity for the 5-HT2 receptor, as determined by radioligand binding assays. Its selectivity is a key feature, with substantially lower affinity for other receptor types, which minimizes off-target effects in experimental settings.

Table 1: Binding Affinity of this compound for Serotonin and Adrenergic Receptors

| Receptor Subtype | Ligand | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Tissue Source | Reference |

| 5-HT2 | This compound | 5.4 x 10-11 M (Kd) | Rat Aorta | [1] |

| Alpha-1 Adrenergic | This compound | 1.4 x 10-5 M (Kd) | Rat Aorta | [1] |

| 5-HT1 | This compound | ~100-fold lower affinity than for 5-HT2 | Rat Cortical Membranes | [2] |

| Alpha-2 Adrenergic | This compound | ~2000-fold lower affinity than for 5-HT2 | Not Specified | [2] |

Mechanism of Action: 5-HT2 Receptor Antagonism

This compound functions as a competitive antagonist at the 5-HT2 receptor. In the presence of serotonin, this compound occupies the receptor's binding site without activating it, thereby preventing the conformational changes necessary for signal transduction.

The 5-HT2 Receptor Signaling Pathway

The 5-HT2A receptor, the primary target of this compound, is coupled to the Gq/11 alpha subunit of the heterotrimeric G-protein. Agonist binding to the receptor initiates a cascade of intracellular events:

-

G-Protein Activation: Agonist binding causes a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gαq/11 subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3: Binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG: Along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

By blocking the initial step of agonist binding, this compound effectively inhibits this entire signaling cascade.

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of this compound for the 5-HT2 receptor.

Objective: To quantify the interaction of this compound with the 5-HT2 receptor in rat cortical membranes.

Materials:

-

Rat cerebral cortex tissue

-

[3H]Ketanserin (radioligand)

-

This compound (unlabeled competitor)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cerebral cortex in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a final protein concentration of approximately 100-200 µ g/assay tube.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of [3H]Ketanserin (e.g., 0.5 nM).

-

Add increasing concentrations of unlabeled this compound (e.g., 10-12 to 10-5 M).

-

To determine non-specific binding, add a high concentration of a non-radiolabeled 5-HT2 antagonist (e.g., 10 µM mianserin) to a separate set of tubes.

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Ketanserin).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Phosphoinositide Hydrolysis

This assay measures the ability of this compound to block serotonin-induced increases in the second messenger inositol phosphates.

Objective: To determine the functional antagonist activity of this compound at the 5-HT2 receptor.

Materials:

-

Cell line expressing 5-HT2 receptors (e.g., CHO cells) or rat cortical slices

-

[3H]myo-inositol

-

Serotonin

-

This compound

-

Krebs-bicarbonate buffer

-

LiCl

-

Dowex AG1-X8 resin

-

Scintillation cocktail

Procedure:

-

Cell/Tissue Preparation and Labeling:

-

Culture cells or prepare rat cortical slices.

-

Label the cells/slices by incubating with [3H]myo-inositol in inositol-free medium for 18-24 hours to allow for incorporation into membrane phosphoinositides.

-

-

Antagonist Pre-incubation:

-

Wash the labeled cells/slices to remove excess [3H]myo-inositol.

-

Pre-incubate with various concentrations of this compound for 15-30 minutes.

-

-

Agonist Stimulation:

-

Add a fixed concentration of serotonin (e.g., 10 µM) to stimulate phosphoinositide hydrolysis.

-

Incubate for 30-60 minutes in the presence of LiCl (which inhibits inositol monophosphatase, allowing inositol phosphates to accumulate).

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by adding a stop solution (e.g., chloroform/methanol).

-

Separate the aqueous phase containing the inositol phosphates.

-

Apply the aqueous phase to Dowex AG1-X8 columns.

-

Wash the columns to remove free inositol.

-

Elute the total [3H]inositol phosphates with formic acid.

-

Add scintillation cocktail to the eluate and quantify radioactivity.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphates produced against the concentration of this compound.

-

Determine the IC50 value for the inhibition of serotonin-stimulated phosphoinositide hydrolysis.

-

In Vivo Assay: Antagonism of Serotonin-Induced Pressor Response

This experiment demonstrates the functional antagonism of this compound on a physiological response mediated by 5-HT2 receptors.[1]

Objective: To assess the in vivo potency of this compound in blocking serotonin-induced vasoconstriction.

Animal Model: Pithed spontaneously hypertensive rats (SHR).

Procedure:

-

Animal Preparation:

-

Anesthetize the SHR and pith the animal by inserting a rod through the brainstem and spinal cord to eliminate central nervous system influences on blood pressure.

-

Cannulate the carotid artery to monitor blood pressure and the jugular vein for drug administration.

-

-

Drug Administration:

-

Administer a dose of this compound (e.g., 0.1 or 3.0 mg/kg, i.p.) or vehicle.

-

After a set pre-treatment time, administer increasing doses of serotonin intravenously to generate a dose-response curve for the pressor (blood pressure increasing) effect.

-

-

Data Analysis:

-

Compare the serotonin dose-response curves in vehicle-treated and this compound-treated animals.

-

Calculate the dose ratio (the factor by which the serotonin dose must be increased to produce the same pressor response in the presence of this compound). A rightward shift in the dose-response curve indicates antagonism. For example, at 0.1 and 3.0 mg/kg, this compound produced a 22- and 480-fold shift, respectively, in the pressor response to serotonin.[1]

-

Conclusion

This compound is a powerful pharmacological tool characterized by its potent and selective antagonism of the 5-HT2 receptor. Its mechanism of action is centered on the competitive blockade of serotonin binding, thereby inhibiting the Gq/11-mediated phosphoinositide signaling cascade. The high selectivity of this compound, as demonstrated by both in vitro binding and in vivo functional assays, makes it an invaluable compound for researchers in pharmacology and drug development to investigate the specific roles of the 5-HT2 receptor in health and disease.

References

- 1. This compound, a selective and potent serotonergic (5-HT2) receptor antagonist, does not lower blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of the isomers of this compound, potent and selective 5-HT2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

LY53857: A Comprehensive Technical Guide to a Selective 5-HT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of LY53857, a potent and selective 5-HT2 receptor antagonist. This document details its pharmacological properties, mechanism of action, and key experimental data. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presented for straightforward interpretation.

Introduction

This compound is an ergoline derivative that has demonstrated high affinity and selectivity for the 5-HT2 class of serotonin receptors. Its antagonistic properties at these receptors have been characterized in a variety of in vitro and in vivo models, highlighting its potential as a pharmacological tool for investigating the physiological and pathological roles of the 5-HT2 receptor system. This guide summarizes the critical data and methodologies associated with the study of this compound.

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits a high affinity for 5-HT2 receptors with a significantly lower affinity for other receptor types, underscoring its selectivity. The quantitative data from various binding studies are summarized below.

| Receptor | Radioligand | Tissue/Cell Line | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |

| 5-HT2 | [3H]Spiperone | Rat Cerebral Cortex | Ki = 0.6 nM | [1](--INVALID-LINK--) |

| 5-HT2 | - | - | Kd = 5.4 x 10⁻¹¹ M | [2](--INVALID-LINK--) |

| α1-adrenergic | - | Vascular Tissue | Kd = 1.4 x 10⁻⁵ M | [2](--INVALID-LINK--) |

| 5-HT1 | [3H]Serotonin | Rat Cerebral Cortex | > 1000 nM | [1](--INVALID-LINK--) |

In Vitro and In Vivo Activity

This compound has been shown to be a potent antagonist of serotonin-induced physiological responses both in isolated tissues and in living organisms.

| Experimental Model | Measured Effect | This compound Dosage/Concentration | Outcome | Reference |

| Isolated Rat Jugular Vein | Antagonism of 5-HT induced contraction | - | High affinity antagonism | [1](--INVALID-LINK--) |

| Pithed Spontaneously Hypertensive Rats | Antagonism of serotonin-induced pressor response | 0.1 mg/kg i.p. | 22-fold shift in serotonin dose-response curve | [2](--INVALID-LINK--) |

| Pithed Spontaneously Hypertensive Rats | Antagonism of serotonin-induced pressor response | 3.0 mg/kg i.p. | 480-fold shift in serotonin dose-response curve | [2](--INVALID-LINK--) |

| Rats | Antagonism of tryptamine-induced convulsions | - | Effective blockade | [2](--INVALID-LINK--) |

| Rats | Blockade of quipazine-induced serum corticosterone increase | - | Effective blockade | [2](--INVALID-LINK--) |

| Rats | Blockade of 5-HTP-induced depression in an operant schedule model | 0.1 mg/kg i.p. | 90% blockade of 5-HTP induced depression | [3](--INVALID-LINK--) |

| Rats | Blockade of 5-HTP-induced depression in an operant schedule model | 0.025 mg/kg i.p. | >30% blockade of 5-HTP induced depression | [3](--INVALID-LINK--) |

| Rats | Blockade of serotonin-induced increases in cutaneous vascular permeability | 0.1 and 1.0 mg/kg, i.p. | Effective blockade | [4](--INVALID-LINK--) |

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at 5-HT2 receptors. The 5-HT2A receptor, a prominent subtype, is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Upon activation by an agonist like serotonin, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the binding of serotonin to the 5-HT2 receptor, this compound inhibits this entire downstream signaling cascade.

Figure 1: Simplified 5-HT2A receptor Gq signaling pathway and the antagonistic action of this compound.

Detailed Experimental Protocols

In Vitro: Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.

Materials:

-

Membrane Preparation: Rat frontal cortex homogenate or cell membranes from a cell line stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: 1 µM Mianserin or 10 µM unlabeled ketanserin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) and a cell harvester.

-

Scintillation Cocktail.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

Total Binding: 50 µL Assay Buffer, 50 µL [3H]ketanserin (final concentration 0.5 nM), 100 µL membrane suspension.

-

Non-specific Binding: 50 µL Mianserin (final concentration 1 µM), 50 µL [3H]ketanserin (final concentration 0.5 nM), 100 µL membrane suspension.

-

Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL [3H]ketanserin (final concentration 0.5 nM), 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filter plate completely. Add scintillation cocktail to each well and measure radioactivity in counts per minute (CPM) using a microplate scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Subtract the CPM from the non-specific binding wells from the total binding and competition binding wells.

-

Determine IC50: Plot the percent specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a competitive radioligand binding assay.

In Vivo: Microdialysis in Rats

This protocol provides a general framework for conducting in vivo microdialysis in rats to assess the effect of this compound on extracellular serotonin levels.

I. Surgical Preparation:

-

Anesthesia: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., isoflurane).

-

Stereotaxic Surgery: Place the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex or striatum).

-

Guide Cannula Implantation: Slowly lower a guide cannula to the predetermined stereotaxic coordinates.

-

Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

-

Post-operative Care: Administer analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment.

II. Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Acclimation: Place the animal in a microdialysis bowl, allowing free movement. Connect the probe inlet and outlet tubing to a perfusion pump and a refrigerated fraction collector, respectively.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline.

-

Baseline Sampling: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, 0.1 - 3.0 mg/kg).

-

Post-Administration Sampling: Continue collecting dialysate samples for at least 2-4 hours post-administration.

-

Sample Storage: Store collected samples at -80°C until analysis.

III. Sample Analysis:

-

Quantification: Analyze the concentration of serotonin in the dialysate samples using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Analysis: Calculate the mean baseline concentration for each animal. Express post-administration neurotransmitter levels as a percentage of the baseline.

Figure 3: General workflow for an in vivo microdialysis experiment in a rat model.

Conclusion

This compound is a highly potent and selective 5-HT2 receptor antagonist that has been instrumental in elucidating the roles of this receptor system. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting 5-HT2 receptors and to utilize this compound as a valuable research tool.

References

- 1. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]

- 2. This compound, a selective and potent serotonergic (5-HT2) receptor antagonist, does not lower blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of a 5-hydroxytryptophan-induced animal model of depression with a potent and selective 5-HT2 receptor antagonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a selective 5HT2 receptor antagonist, on 5HT-induced increases in cutaneous vascular permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY53857 is a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor implicated in a wide array of physiological and pathological processes.[1][2] Its high affinity and specificity have established it as a critical pharmacological tool for elucidating the role of the 5-HT2A receptor in various biological systems. This technical guide provides an in-depth overview of the primary research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Research Applications

The primary research applications of this compound can be broadly categorized into three main areas: cardiovascular research, neuroscience, and hematology.

Cardiovascular Research: Vasoconstriction and Vascular Permeability

This compound has been instrumental in characterizing the role of 5-HT2A receptors in mediating vascular smooth muscle contraction and regulating vascular permeability.

Key Findings:

-

This compound is a potent antagonist of serotonin-induced vasoconstriction in isolated rat aorta.[1]

-

It exhibits high selectivity for the 5-HT2A receptor with minimal affinity for α1-adrenergic receptors.[1]

-

In vivo, this compound effectively blocks the pressor response to serotonin in pithed spontaneously hypertensive rats (SHR).[1]

-

It has been shown to block serotonin-induced increases in cutaneous vascular permeability in rats, suggesting a key role for 5-HT2A receptors in this process.[3]

Neuroscience: Animal Models of Depression and Sexual Behavior

In the field of neuroscience, this compound has been utilized to investigate the involvement of 5-HT2A receptors in mood regulation and behavior.

Key Findings:

-

This compound effectively blocks the behavioral suppression induced by 5-hydroxytryptophan (5-HTP) in a rat model of depression, indicating the involvement of 5-HT2A receptors in this depressive-like state.[4]

-

In studies on male rat sexual behavior, this compound has been shown to decrease ejaculatory latency, suggesting a modulatory role for 5-HT2A receptors in sexual performance.[5]

Hematology: Platelet Aggregation

This compound has been employed to study the role of 5-HT2A receptors in hemostasis and thrombosis, particularly in the context of platelet aggregation.

Key Finding:

-

Serotonin, while a weak agonist on its own, amplifies platelet aggregation induced by other agonists. This compound can be used to antagonize this serotonin-mediated component of platelet aggregation, highlighting the role of the 5-HT2A receptor in this process.[[“]]

Quantitative Data

The following tables summarize the key quantitative data associated with the research applications of this compound.

| Parameter | Value | Species/Tissue | Reference |

| In Vitro Binding Affinity | |||

| Dissociation Constant (Ki) for 5-HT2A Receptor | 5.4 x 10⁻¹¹ M | Rat Cortical Membranes | [1] |

| Dissociation Constant (Ki) for α1-Adrenergic Receptor | 1.4 x 10⁻⁵ M | Rat Vascular Tissue | [1] |

| In Vivo Efficacy | |||

| Dose for 22-fold shift in serotonin pressor response | 0.1 mg/kg, i.p. | Pithed Spontaneously Hypertensive Rat | [1] |

| Dose for 480-fold shift in serotonin pressor response | 3.0 mg/kg, i.p. | Pithed Spontaneously Hypertensive Rat | [1] |

| Dose for blocking 5-HTP-induced depression (90% blockade) | 0.1 mg/kg, i.p. | Rat | [4] |

| Dose for decreasing ejaculatory latency | 0.1 mg/kg, s.c. | Rat | [5] |

| Dose for blocking serotonin-induced vascular permeability | 0.1 - 1.0 mg/kg, i.p. | Rat | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Isolated Rat Aorta Vasoconstriction Assay

This protocol is used to assess the antagonist effect of this compound on serotonin-induced vascular smooth muscle contraction.

Materials:

-

Male Wistar rats

-

Krebs-bicarbonate solution (KBS)

-

Serotonin (5-HT)

-

This compound

-

Organ bath system with force transducers

Procedure:

-

Euthanize a male Wistar rat and dissect the thoracic aorta, placing it in cold KBS.

-

Clean the aorta of connective tissue and cut it into 3-4 mm rings.

-

Suspend the aortic rings in an organ bath containing KBS, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes.

-

To assess the antagonist effect, pre-incubate the aortic rings with varying concentrations of this compound for a specified period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve for serotonin by adding increasing concentrations of 5-HT to the organ bath and recording the isometric contraction.

-

Compare the concentration-response curves in the presence and absence of this compound to determine the degree of antagonism. A Schild analysis can be performed to determine the pA2 value, a measure of antagonist potency.[7]

5-HTP-Induced Depression Model in Rats

This animal model is used to evaluate the potential antidepressant-like effects of 5-HT2A receptor antagonists.

Materials:

-

Male rats

-

D,L-5-hydroxytryptophan (5-HTP)

-

This compound

-

Operant conditioning chambers

Procedure:

-

Train rats on an operant schedule for reinforcement (e.g., milk reinforcement on a variable interval schedule).

-

Once stable baseline performance is achieved, administer this compound (e.g., 0.1 mg/kg, i.p.) 60 minutes prior to the injection of 5-HTP.[4]

-

Administer 5-HTP to induce a suppression of the operant response, a depressive-like behavior in this model.

-

Place the rats in the operant chambers and record their response rates.

-

Compare the response rates of rats pre-treated with this compound to those receiving only 5-HTP and vehicle controls to determine if the antagonist can block the depressive-like effects.[4]

Serotonin-Amplified Platelet Aggregation Assay

This in vitro assay is used to investigate the role of 5-HT2A receptors in platelet function.

Materials:

-

Human blood collected in sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Serotonin (5-HT)

-

A primary platelet agonist (e.g., ADP, collagen)

-

This compound

-

Platelet aggregometer

Procedure:

-

Prepare PRP and PPP from fresh human blood by centrifugation.

-

Adjust the platelet count of the PRP with PPP.

-

Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmission (calibrated with PPP as 100% transmission).

-

To assess the amplifying effect of serotonin, add a sub-threshold concentration of a primary agonist (e.g., ADP) followed by serotonin.

-

To test the effect of this compound, pre-incubate the PRP with the antagonist for a short period (e.g., 2-5 minutes) before adding the primary agonist and serotonin.

-

Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

-

Compare the aggregation curves in the presence and absence of this compound to determine its inhibitory effect on serotonin-amplified platelet aggregation.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the research applications of this compound.

Caption: 5-HT2A Receptor Signaling Pathway and this compound Antagonism.

References

- 1. This compound, a selective and potent serotonergic (5-HT2) receptor antagonist, does not lower blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. Effect of this compound, a selective 5HT2 receptor antagonist, on 5HT-induced increases in cutaneous vascular permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blockade of a 5-hydroxytryptophan-induced animal model of depression with a potent and selective 5-HT2 receptor antagonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of the 5-HT2 receptor in the regulation of sexual performance of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to LY53857: A Potent and Selective 5-HT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY53857 is a potent and selective antagonist of the 5-HT2 class of serotonin receptors. Its high affinity for these receptors, coupled with a significantly lower affinity for other monoaminergic receptors, has established it as a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT2 receptor system. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols and an examination of its mechanism of action.

Chemical Structure and Properties

This compound, an ergoline derivative, possesses a complex chemical structure that dictates its high-affinity binding to 5-HT2 receptors.

| Property | Value |

| IUPAC Name | (Z)-but-2-enedioic acid;3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |

| CAS Number | 60634-51-7 |

| Molecular Formula | C₂₇H₃₆N₂O₇ |

| Molecular Weight | 500.6 g/mol |

Pharmacological Properties

This compound is distinguished by its high affinity and selectivity for 5-HT2 receptors. This selectivity is crucial for its utility in dissecting the specific functions of this receptor subtype.

Receptor Binding Profile

The following table summarizes the binding affinity of this compound for various neurotransmitter receptors. The data highlights its potent and selective antagonism at 5-HT2 receptors.

| Receptor | Dissociation Constant (Ki) |

| 5-HT2 Receptors | 0.054 nM[1] |

| α-Adrenergic Receptors | 14,000 nM[1] |

Note: The Ki value for 5-HT2 receptors represents a high-affinity binding, while the significantly larger Ki for α-adrenergic receptors indicates a much lower affinity, underscoring the selectivity of this compound.

Functional Activity

This compound acts as a competitive antagonist at 5-HT2 receptors, effectively blocking the downstream signaling initiated by serotonin. In various experimental models, it has been shown to:

-

Block serotonin-induced increases in cutaneous vascular permeability.[3]

-

Antagonize the behavioral effects of 5-HT2 receptor agonists.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of this compound for the 5-HT2A receptor.

Objective: To determine the binding affinity of this compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

-

Cell membranes from a stable cell line expressing the recombinant human 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).

-

This compound (test compound).

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., Mianserin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in cold lysis buffer. Centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membrane suspension, [³H]Ketanserin, and assay buffer.

-

Non-specific Binding: Cell membrane suspension, [³H]Ketanserin, and a high concentration of the non-specific binding control.

-

Competition: Cell membrane suspension, [³H]Ketanserin, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin-Induced Vasoconstriction in Isolated Rat Aorta

This protocol describes an organ bath assay to evaluate the antagonist effect of this compound on serotonin-induced contractions of isolated rat aortic rings.

Objective: To determine the potency of this compound as an antagonist of serotonin-induced vasoconstriction.

Materials:

-

Male Wistar rats.

-

Krebs-Henseleit solution.

-

Serotonin (5-HT).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Carefully clean the aorta of adhering connective tissue and cut it into rings of approximately 3-4 mm in length.

-

Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

-

Control Response: Obtain a cumulative concentration-response curve for serotonin by adding increasing concentrations of serotonin to the organ bath and recording the contractile response.

-

Antagonist Incubation: After washing out the serotonin, incubate the tissues with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Antagonism Curve: In the presence of this compound, repeat the cumulative concentration-response curve for serotonin.

-

Schild Analysis: Repeat steps 5 and 6 with multiple concentrations of this compound. Construct a Schild plot by plotting the log of (concentration ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's potency. A slope of 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Caption: 5-HT2A Receptor Signaling Pathway Blocked by this compound.

Caption: Experimental Workflow for a Competition Radioligand Binding Assay.

Conclusion

This compound remains a cornerstone tool for researchers in the field of serotonin pharmacology. Its high potency and selectivity for the 5-HT2 receptor family allow for the precise investigation of the roles of these receptors in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting.

References

- 1. This compound, a selective and potent serotonergic (5-HT2) receptor antagonist, does not lower blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of this compound, a selective 5HT2 receptor antagonist, on 5HT-induced increases in cutaneous vascular permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of LY53857

This guide provides a comprehensive overview of the pharmacology of LY53857, a potent and selective 5-HT2 receptor antagonist. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is an ergoline derivative that functions as a highly potent and selective antagonist of the 5-HT2 (serotonin) receptors.[1][2] Its primary mechanism involves blocking the physiological effects mediated by the activation of these receptors by serotonin. This selectivity is crucial to its pharmacological profile, as it demonstrates significantly lower affinity for other receptor types, such as alpha-adrenergic receptors, minimizing off-target effects.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its binding affinities and in vivo potency.

Table 1: In Vitro Receptor Binding and Antagonist Activity

| Parameter | Receptor | Tissue/System | Value | Reference |

| Dissociation Constant (Kd) | 5-HT2 | Vasculature | 5.4 x 10-11 M | [1] |

| Dissociation Constant (Kd) | Alpha-adrenergic | Vasculature | 1.4 x 10-5 M | [1] |

| Selectivity (Alpha-adrenergic/5-HT2) | - | - | ~250,000-fold | [3] |

Table 2: In Vivo Antagonist Potency

| Experimental Model | Agonist | Endpoint | This compound Dose (i.p.) | Effect | Reference |

| Pithed Spontaneously Hypertensive Rats (SHR) | Serotonin | Pressor Response | 0.1 mg/kg | 22-fold shift in dose-response | [1] |

| Pithed Spontaneously Hypertensive Rats (SHR) | Serotonin | Pressor Response | 3.0 mg/kg | 480-fold shift in dose-response | [1] |

| Rats | Quipazine (central 5-HT agonist) | Serum Corticosterone Increase | Not specified | Blockade | [1] |

| Rats | Tryptamine | Convulsions | Not specified | Antagonism | [1] |

| Rats | 5-HT | Cutaneous Vascular Permeability | 0.1 and 1.0 mg/kg | Blockade | [4] |

| Male Rats | - | Sexual Behavior | 0.1 mg/kg s.c. | Restoration of ejaculatory capacity | [5] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by competitively binding to 5-HT2 receptors, thereby preventing the binding of the endogenous ligand, serotonin. The 5-HT2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, initiates a downstream signaling cascade. By blocking this initial step, this compound inhibits the subsequent physiological responses.

References

- 1. This compound, a selective and potent serotonergic (5-HT2) receptor antagonist, does not lower blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of the isomers of this compound, potent and selective 5-HT2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT2-receptor antagonists: alpha 1- vs. 5-HT2-receptor blocking properties in blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a selective 5HT2 receptor antagonist, on 5HT-induced increases in cutaneous vascular permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of the 5-HT2 receptor in the regulation of sexual performance of male rats [pubmed.ncbi.nlm.nih.gov]

The Role of LY53857 in Elucidating Serotonin Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system. Understanding the precise molecular mechanisms underlying this syndrome is crucial for the development of effective therapeutic interventions. The selective 5-HT2A receptor antagonist, LY53857, has emerged as a critical pharmacological tool in preclinical research to dissect the contribution of the 5-HT2A receptor to the pathophysiology of serotonin syndrome. This technical guide provides an in-depth overview of the use of this compound as a research tool, including its receptor binding profile, detailed experimental protocols for in vivo studies, and a summary of its application in elucidating the signaling pathways involved in serotonin syndrome.

Introduction: The Significance of the 5-HT2A Receptor in Serotonin Syndrome

Serotonin syndrome is characterized by a triad of symptoms: altered mental status, autonomic hyperactivity, and neuromuscular abnormalities. The prevailing hypothesis is that the overstimulation of multiple serotonin receptor subtypes contributes to this toxidrome, with the 5-HT2A receptor playing a pivotal role in mediating the most severe symptoms, such as hyperthermia and muscle rigidity. Consequently, selective antagonists for the 5-HT2A receptor are invaluable for investigating the specific downstream effects of its activation in the context of excessive serotonin levels.

This compound is a potent and selective antagonist of the 5-HT2 receptor, with a particularly high affinity for the 5-HT2A subtype. Its utility in research stems from its ability to competitively block the effects of serotonin and other 5-HT2A agonists, thereby allowing for the isolation and study of 5-HT2A receptor-mediated phenomena in animal models of serotonin syndrome.

Quantitative Pharmacology of this compound

The selectivity of this compound for the 5-HT2 receptor family, and its relatively low affinity for other receptor types, make it an ideal tool for targeted investigation. The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors.

| Receptor Subtype | Dissociation Constant (Ki) | Reference |

| Serotonin Receptors | ||

| 5-HT2 | 0.054 nM | |

| 5-HT1 | ~100-fold lower affinity than 5-HT2 | |

| Adrenergic Receptors | ||

| Alpha-1 | 14,000 nM | |

| Alpha-2 | Low affinity |

Experimental Protocols for Studying Serotonin Syndrome with this compound

Animal models are indispensable for studying the complex physiological and behavioral manifestations of serotonin syndrome. A common approach involves the administration of a serotonin precursor, such as 5-hydroxytryptophan (5-HTP), often in combination with a monoamine oxidase inhibitor (MAOI) to dramatically increase synaptic serotonin levels. This compound can then be used as a pre-treatment to determine the extent to which the observed symptoms are mediated by 5-HT2A receptor activation.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the role of the 5-HT2A receptor in a rodent model of serotonin syndrome using this compound.

Caption: A generalized experimental workflow for investigating serotonin syndrome.

Detailed Protocol: 5-HTP-Induced Serotonin Syndrome in Rats

This protocol describes the induction of serotonin syndrome using 5-HTP and the assessment of the antagonistic effects of this compound.

Materials:

-

Male Wistar rats (250-300g)

-

This compound (dissolved in sterile saline or other appropriate vehicle)

-

D,L-5-hydroxytryptophan (5-HTP) (dissolved in sterile saline)

-

Vehicle control (e.g., sterile saline)

-

Rectal thermometer for measuring core body temperature

-

Observational arena

Procedure:

-

Acclimation: House rats in a temperature- and light-controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

-

Group Allocation: Randomly assign rats to experimental groups (e.g., Vehicle + Saline, Vehicle + 5-HTP, this compound + 5-HTP).

-

Pre-treatment: Administer this compound (e.g., 0.1 - 1.0 mg/kg, intraperitoneally, i.p.) or vehicle 60 minutes prior to the 5-HTP injection.

-

Induction: Administer 5-HTP (e.g., 75 mg/kg, i.p.) or saline.

-

Behavioral Assessment: Immediately following the 5-HTP injection, place the rat in the observational arena and score for serotonin-related behaviors for a period of 30-60 minutes. A standardized scoring scale should be used, assessing behaviors such as:

-

Forepaw treading

-

Head weaving

-

Hindlimb abduction

-

Straub tail

-

Tremors

-

-

Physiological Measurement: Measure core body temperature at regular intervals (e.g., every 15 minutes) for up to 2 hours post-5-HTP injection.

-

Data Analysis: Analyze behavioral scores and temperature changes using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound pre-treatment with the vehicle control.

Signaling Pathways in Serotonin Syndrome Modulated by this compound

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade of events is believed to be a major contributor to the neuronal hyperexcitability and subsequent clinical manifestations of serotonin syndrome.

The following diagram illustrates the canonical 5-HT2A receptor signaling pathway and the point of intervention for this compound.

Caption: The 5-HT2A receptor signaling pathway and antagonism by this compound.

Conclusion

This compound remains a cornerstone tool for the preclinical investigation of serotonin syndrome. Its high selectivity for the 5-HT2A receptor allows researchers to parse the specific contributions of this receptor subtype to the complex pathophysiology of the syndrome. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting studies aimed at furthering our understanding of serotonin syndrome and developing novel therapeutic strategies. The continued use of selective antagonists like this compound will be instrumental in refining our knowledge of the molecular underpinnings of this serious and potentially fatal toxidrome.

The Role of LY53857 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY53857 is a potent and selective antagonist of the serotonin 2 (5-HT2) receptor family, a group of G protein-coupled receptors critically involved in a wide array of physiological and pathological processes in the central and peripheral nervous systems.[1][2] Its high affinity and selectivity for the 5-HT2 receptors have established this compound as an invaluable pharmacological tool in neuroscience research. This technical guide provides an in-depth overview of this compound, including its receptor binding profile, its effects in key experimental models, detailed methodologies for its use, and a visualization of its mechanism of action.

Core Mechanism of Action

This compound exerts its effects by competitively blocking the binding of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) to 5-HT2 receptors.[1] This antagonism prevents the activation of downstream signaling cascades typically initiated by serotonin, offering a powerful method to investigate the physiological roles of these receptors.

Data Presentation: Receptor Binding Affinity and Selectivity

The efficacy and utility of a pharmacological tool are defined by its binding affinity for its target and its selectivity over other receptors. This compound demonstrates a high affinity for the 5-HT2 receptor family with a significantly lower affinity for other receptor types, ensuring a targeted effect in experimental systems.[1]

| Receptor Subtype | Reported Affinity (Ki or Kd) | Species | Reference |

| 5-HT2 | Kd: 0.054 nM | Rat (in vitro) | [1] |

| 5-HT2B | Ki: 1.53 nM | Human (cloned) | |

| α-adrenergic | Kd: 14,000 nM | Rat (vascular) | [1] |

Key Experiments in Neuroscience Research

This compound has been instrumental in elucidating the role of 5-HT2 receptors in various physiological processes. Below are summaries and detailed protocols for key experiments where this compound has been employed.

Serotonin-Induced Vascular Contraction

Summary: 5-HT2 receptors located on vascular smooth muscle cells mediate vasoconstriction. This compound is a potent antagonist of this effect, demonstrating the critical role of these receptors in regulating vascular tone.[1][3]

Experimental Protocol: In Vitro Rat Aortic Ring Assay

-

Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized by an approved method.

-

The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.

-

-

Mounting and Equilibration:

-

Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

The rings are placed under an optimal resting tension of 2 g and allowed to equilibrate for 60-90 minutes, with the buffer being replaced every 15-20 minutes.

-

-

Experimental Procedure:

-

After equilibration, the viability of the rings is assessed by contracting them with a submaximal concentration of phenylephrine (1 µM).

-

The rings are then washed, and a cumulative concentration-response curve to serotonin (1 nM to 10 µM) is generated.

-

Following a washout period, the tissues are incubated with this compound (e.g., 1 nM, 10 nM, 100 nM) for 30 minutes.

-

A second cumulative concentration-response curve to serotonin is then obtained in the presence of this compound.

-

-

Data Analysis:

-

The contractile responses are expressed as a percentage of the maximal contraction induced by phenylephrine.

-

The potency of serotonin (EC50) in the absence and presence of this compound is calculated, and the Schild plot analysis can be used to determine the pA2 value, a measure of the antagonist's affinity.

-

Animal Model of Depression: 5-HTP-Induced Behavioral Suppression

Summary: The administration of 5-hydroxytryptophan (5-HTP), the precursor to serotonin, can induce a state of behavioral depression in rodents. This effect is thought to be mediated by an overstimulation of serotonin receptors. This compound has been shown to block this 5-HTP-induced behavioral suppression, suggesting an antidepressant potential for 5-HT2 receptor antagonists.[4]

Experimental Protocol: 5-HTP-Induced Response Suppression in Rats

-

Animals and Housing:

-

Male Sprague-Dawley rats are individually housed with free access to food and water, maintained on a 12-hour light/dark cycle.[5]

-

-

Behavioral Training:

-

Rats are trained to press a lever for a food reward (e.g., sweetened milk) on a variable-interval (VI) schedule of reinforcement in an operant chamber.

-

Training continues until a stable baseline of responding is achieved.

-

-

Drug Administration:

-

On the test day, rats are pre-treated with an intraperitoneal (i.p.) injection of either vehicle or this compound at various doses (e.g., 0.1, 1.0, 10 mg/kg).

-

After a specified pretreatment time (e.g., 30 minutes), all rats receive an i.p. injection of 5-HTP (e.g., 25 mg/kg).

-

-

Behavioral Testing:

-

Immediately following the 5-HTP injection, rats are placed back into the operant chambers, and their lever-pressing behavior is recorded for a set duration (e.g., 60 minutes).

-

-

Data Analysis:

-

The total number of lever presses is recorded for each rat.

-

The data is analyzed to compare the response rates of the vehicle-pretreated group (which will show a suppression of responding) with the this compound-pretreated groups.

-

A significant attenuation of the 5-HTP-induced suppression of responding by this compound indicates its antagonistic effect at the relevant serotonin receptors.

-

Serotonin-Amplified Platelet Aggregation

Summary: Serotonin, on its own, is a weak platelet agonist. However, it significantly amplifies the aggregation response induced by other agents like ADP and collagen. This amplification is mediated by 5-HT2A receptors on platelets. This compound effectively inhibits this serotonin-amplified platelet aggregation.[[“]][7][[“]]

Experimental Protocol: In Vitro Human Platelet Aggregation

-

Platelet-Rich Plasma (PRP) Preparation:

-

Whole blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

-

The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

-

Aggregation Measurement:

-

Platelet aggregation is measured using a dual-channel aggregometer.

-

Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C.

-

The baseline light transmission is set to 0% with PRP and 100% with PPP.

-

-

Experimental Procedure:

-

PRP is pre-incubated with either vehicle or varying concentrations of this compound for a short period (e.g., 5 minutes).

-

A sub-threshold concentration of an aggregating agent (e.g., ADP or collagen) is added to the cuvette.

-

Immediately after, a concentration of serotonin that causes minimal aggregation on its own is added.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set time (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each condition.

-

The inhibitory effect of this compound on serotonin-amplified aggregation is calculated and can be used to determine an IC50 value.

-

Visualizations

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor, a primary target of this compound, is coupled to the Gq/11 G-protein. Upon activation by serotonin, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). This compound blocks the initial step of this pathway by preventing serotonin binding.

Experimental Workflow: Serotonin-Induced Vascular Contraction Assay

The following diagram illustrates the key steps involved in a typical in vitro vascular contraction experiment to assess the antagonistic properties of this compound.

Conclusion

This compound remains a cornerstone tool for neuroscientists investigating the multifaceted roles of the 5-HT2 receptor family. Its high potency and selectivity allow for precise interrogation of these receptors in a variety of experimental contexts, from in vitro cellular assays to in vivo behavioral models. The methodologies and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's application in advancing our knowledge of serotonergic neurotransmission and its implications for neurological and psychiatric disorders.

References

- 1. This compound, a selective and potent serotonergic (5-HT2) receptor antagonist, does not lower blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of serotonin on intracellular pH and contraction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of 5-Hydroxytryptamine and Intestinal Flora on Depressive-Like Behavior Induced by Lead Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. 5HT2-receptors and serotonin release: their role in human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

Foundational Studies on LY53857's Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on the receptor binding affinity of LY53857, a potent and selective 5-HT2 receptor antagonist. This document summarizes key quantitative data, details the experimental methodologies employed in seminal studies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Receptor Binding Affinity of this compound

This compound exhibits a high affinity and marked selectivity for the 5-HT2 receptor family over other serotonin receptor subtypes and adrenergic receptors. The following table summarizes the quantitative binding data from foundational studies.

| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Test System | Reference |

| 5-HT2 | This compound | 0.054 | - | Rat vascular smooth muscle | [1] |

| α-Adrenergic | This compound | 14,000 | - | Rat vascular smooth muscle | [1] |

| 5-HT1 | This compound | - | ~100-fold lower affinity than 5-HT2 | Rat cortical membranes | [2] |

| α1-Adrenergic | This compound | - | ~100,000-fold lower affinity than 5-HT2 | Rat cortical membranes | [2] |

| α2-Adrenergic | This compound | - | ~2,000-fold lower affinity than 5-HT2 | Rat cortical membranes | [2] |

Note: Specific Ki values for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes have not been explicitly reported in the foundational literature reviewed. The available data strongly indicates a high affinity for the 5-HT2 receptor class as a whole.

Experimental Protocols: Radioligand Binding Assays

The binding affinity of this compound was primarily determined using radioligand binding assays. The following is a detailed methodology based on the principles described in the foundational studies.

Materials and Reagents

-

Test Compound: this compound

-

Radioligand: [3H]-Spiperone or other suitable 5-HT2 receptor radioligand.

-

Receptor Source: Membranes prepared from rat cerebral cortex or other appropriate tissue expressing 5-HT2 receptors.

-

Buffers:

-

Tris buffer (50 mM, pH 7.4)

-

Wash buffer (ice-cold Tris buffer)

-

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Membrane Preparation

-

Rat cerebral cortices are dissected and homogenized in ice-cold Tris buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh Tris buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay.

Radioligand Binding Assay Procedure

-

Incubation:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (e.g., [3H]-spiperone).

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand.

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations: Signaling Pathways and Experimental Workflow

5-HT2 Receptor Signaling Pathway

This compound acts as an antagonist at 5-HT2 receptors, which are G protein-coupled receptors (GPCRs) linked to the Gq/11 signaling pathway. Antagonism by this compound blocks the downstream signaling cascade initiated by serotonin binding.

Caption: 5-HT2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of this compound.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. This compound, a selective and potent serotonergic (5-HT2) receptor antagonist, does not lower blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of the isomers of this compound, potent and selective 5-HT2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of LY53857: A Technical Overview of its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY53857 is a potent and highly selective 5-HT2 receptor antagonist that has been instrumental in elucidating the role of the serotonin 2A and 2C receptors in the central nervous system (CNS). This technical guide provides an in-depth analysis of this compound's effects on the CNS, compiling quantitative data on its receptor binding affinity and functional potency from seminal preclinical studies. Detailed experimental protocols for key in vivo assays are provided to facilitate the replication and extension of these foundational findings. Furthermore, this document includes visualizations of the signaling pathways and experimental workflows associated with this compound's mechanism of action, offering a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and psychological processes through its interaction with a diverse family of receptors. The 5-HT2 receptor subfamily, in particular, has been a focal point of research due to its involvement in conditions such as depression, psychosis, and anxiety. This compound, an ergoline derivative, emerged as a powerful pharmacological tool due to its high affinity and selectivity for 5-HT2 receptors over other serotonin receptor subtypes and adrenergic receptors. Its ability to penetrate the blood-brain barrier and exert central effects has made it invaluable for investigating the CNS-mediated functions of 5-HT2 receptors. This document synthesizes the core preclinical data on this compound, providing a detailed examination of its neuropharmacological properties.

Receptor Binding and Affinity

This compound exhibits a high affinity for 5-HT2 receptors, with a significantly lower affinity for 5-HT1 and alpha-adrenergic receptors, underscoring its selectivity. The following table summarizes the available quantitative data on the binding affinity of this compound and its isomers.

Table 1: Receptor Binding Affinity of this compound and its Isomers

| Ligand/Isomer | Receptor Subtype | Dissociation Constant (Kd) / Ki | Tissue Source | Reference |

| This compound | 5-HT2 | 5.4 x 10⁻¹¹ M (Kd) | Vasculature | [1][2] |

| This compound | Alpha-adrenergic | 1.4 x 10⁻⁵ M (Kd) | Vasculature | [1][2] |

| SS-isomer | 5-HT2 | ~100-fold higher than 5-HT1 | Rat Cortical Membranes | [3] |

| RR-isomer | 5-HT2 | ~100-fold higher than 5-HT1 | Rat Cortical Membranes | [3] |

| Meso mixture | 5-HT2 | ~100-fold higher than 5-HT1 | Rat Cortical Membranes | [3] |

| Isomers (SS, RR, meso) | Alpha-1 adrenergic | ~100,000-fold lower than 5-HT2 | Not Specified | [3] |

| Isomers (SS, RR, meso) | Alpha-2 adrenergic | ~2,000-fold lower than 5-HT2 | Not Specified | [3] |

In Vivo Central Nervous System Effects

Preclinical studies in rodent models have demonstrated that peripherally administered this compound effectively antagonizes central 5-HT2 receptors, leading to distinct behavioral and physiological outcomes.

Antagonism of Serotonin-Mediated Behaviors

This compound has been shown to block behaviors induced by the administration of serotonin agonists or precursors, providing strong evidence of its central activity.

Table 2: In Vivo Antagonism of Serotonin-Mediated Effects by this compound

| Experimental Model | Agonist/Inducer | Species | This compound Dose | Effect | Reference |

| Corticosterone Secretion | Quipazine (serotonin agonist) | Rat | Not specified in abstract | Blockade of serum corticosterone increase | [1][2] |

| Convulsions | Tryptamine | Rat | Not specified in abstract | Antagonism of tryptamine-induced convulsions | [1][2] |

| Behavioral Depression | D,L-5-Hydroxytryptophan (5-HTP) | Rat | 0.1 mg/kg, i.p. | 90% blockade of 5-HTP-induced response suppression | [4] |

| Behavioral Depression | D,L-5-Hydroxytryptophan (5-HTP) | Rat | 0.025 mg/kg, i.p. | >30% blockade of 5-HTP-induced response suppression | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments cited in this guide.

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a compound like this compound.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

-

Pellet the membranes by centrifuging the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).[4]

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

In a 96-well plate, add the membrane preparation (50-120 µg protein for tissue), the competing unlabeled ligand (e.g., this compound) at various concentrations, and a fixed concentration of the radioligand (e.g., [³H]ketanserin for 5-HT2A receptors).

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.[4]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a standard radioligand binding assay.

Quipazine-Induced Corticosterone Secretion in Rats

This model assesses the ability of a compound to block the central 5-HT2 receptor-mediated activation of the hypothalamic-pituitary-adrenal (HPA) axis.

-

Animals: Male rats are used for this procedure.

-

Drug Administration:

-

Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneally, i.p.).

-

After a specified pretreatment time, administer the 5-HT agonist quipazine (e.g., 10 mg/kg, i.p.) to stimulate corticosterone release.[5]

-

-

Blood Sampling:

-

Collect blood samples at various time points after quipazine administration (e.g., 30, 60, and 120 minutes).[5]

-

-

Corticosterone Measurement:

-

Separate serum from the blood samples.

-

Measure serum corticosterone concentrations using a suitable method, such as a competitive immunoassay (ELISA) or radioimmunoassay (RIA).[6]

-

-

Data Analysis:

-

Compare the corticosterone levels in the this compound-pretreated group to the vehicle-pretreated group to determine the extent of antagonism.

-

Caption: Experimental workflow for the quipazine-induced corticosterone secretion model.

Tryptamine-Induced Convulsions in Rats

This model is used to evaluate the anticonvulsant potential of compounds against seizures mediated by the serotonergic system.

-

Animals: Male rats are typically used.

-

Drug Administration:

-

Administer the test compound (e.g., this compound) or vehicle.

-

After the appropriate pretreatment interval, administer a convulsant dose of tryptamine.

-

-

Behavioral Observation:

-

Observe the animals for the onset and severity of convulsive behaviors, which may include myoclonic jerks and clonic-tonic seizures.

-

The severity of seizures can be scored using a standardized scale, such as the Racine scale.[7]

-

-

Data Analysis:

-

Compare the incidence, latency to onset, and severity of seizures in the drug-treated group versus the vehicle-treated group.

-

5-HTP-Induced Behavioral Suppression in Rats

This animal model of depression assesses the ability of a compound to reverse the suppression of operant behavior induced by the serotonin precursor 5-hydroxytryptophan (5-HTP).

-

Animals and Training:

-

Rats are trained to perform an operant task for a reward, such as pressing a lever for milk reinforcement on a variable interval (VI) schedule.[4]

-

-

Drug Administration:

-

Administer the test compound (e.g., this compound, 0.025-5.0 mg/kg, i.p.) or vehicle 60 minutes prior to the administration of D,L-5-HTP.[4]

-

Administer 5-HTP to induce a suppression of the operant responding.

-

-

Behavioral Assessment:

-

Measure the rate of operant responding (e.g., lever presses per minute) after 5-HTP administration.

-

-

Data Analysis:

-

Compare the response rates in the this compound-pretreated group to the vehicle-pretreated group to determine the degree of blockade of the 5-HTP-induced behavioral suppression.

-

Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by the binding of serotonin to 5-HT2 receptors. 5-HT2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11.

Caption: 5-HT2 receptor signaling pathway and the antagonistic action of this compound.

Conclusion